XMP-629
Description
H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH is a synthetic nonapeptide composed entirely of D-amino acids, with the exception of 1-naphthylalanine (1Nal), a non-canonical aromatic residue. Its sequence includes multiple positively charged residues (D-Lys, D-Arg) and hydrophobic/aromatic moieties (D-Leu, D-Phe, D-1Nal). The D-configuration confers resistance to proteolytic degradation, enhancing its stability in biological systems .
Properties
Molecular Formula |
C67H93N15O11 |
|---|---|
Molecular Weight |
1284.5 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-naphthalen-1-ylpropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-naphthalen-1-ylpropanoic acid |
InChI |
InChI=1S/C67H93N15O11/c1-40(2)36-53(79-59(85)49(70)28-11-13-33-68)63(89)80-54(37-42-18-5-4-6-19-42)64(90)77-51(30-17-35-74-67(72)73)61(87)81-55(38-45-24-15-22-43-20-7-9-26-47(43)45)65(91)78-52(31-32-57(71)83)60(86)75-41(3)58(84)76-50(29-12-14-34-69)62(88)82-56(66(92)93)39-46-25-16-23-44-21-8-10-27-48(44)46/h4-10,15-16,18-27,40-41,49-56H,11-14,17,28-39,68-70H2,1-3H3,(H2,71,83)(H,75,86)(H,76,84)(H,77,90)(H,78,91)(H,79,85)(H,80,89)(H,81,87)(H,82,88)(H,92,93)(H4,72,73,74)/t41-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 |
InChI Key |
YSPFONMJJGFGKC-KGEOJHTKSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC1=CC=CC2=CC=CC=C21)C(=O)O)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC3=CC=CC4=CC=CC=C43)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC5=CC=CC=C54)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of D-amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first D-amino acid (D-1Nal) is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next D-amino acid (D-Lys) is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 are repeated for each subsequent D-amino acid in the sequence.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield. Additionally, large-scale purification techniques such as preparative HPLC are employed to obtain the desired peptide in high purity.
Chemical Reactions Analysis
Receptor Interactions and Binding Affinity
The peptide’s sequence enables selective interactions with protein targets. Key findings include:
Target: Etf-1 Protein
Substitution studies reveal critical residues for binding:
-
Hydrophobic residues (D-Phe, D-1Nal) dominate binding energy, while charged residues (D-Arg, D-Lys) enhance solubility and secondary interactions .
Chemical Modifications and Functionalization
The peptide undergoes site-specific modifications to optimize activity:
-
N-terminal acetylation : Improves cellular uptake by 2-fold in HeLa cells .
-
D-1Nal substitution : Replacing D-1Nal with D-2Nal reduces binding affinity by 40%, highlighting steric constraints .
Supramolecular Self-Assembly
In aqueous solutions, the peptide forms β-sheet-rich nanostructures driven by:
-
Hydrophobic interactions between D-Leu, D-Phe, and D-1Nal.
Enzymatic Resistance Mechanisms
D-amino acids confer resistance to hydrolytic enzymes:
| Enzyme | Degradation Rate (Half-Life) | Comparison to L-Amino Acid Analog | Source |
|---|---|---|---|
| Trypsin | >48 hours | <30 minutes | |
| Proteinase K | >24 hours | <1 hour |
This stability enables prolonged in vivo activity, as demonstrated in murine pharmacokinetic studies .
Scientific Research Applications
H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH: has several scientific research applications:
Medicinal Chemistry: This peptide can be used as a model compound to study peptide-based drug design and delivery.
Biochemistry: It serves as a tool to investigate protein-protein interactions and enzyme-substrate specificity.
Pharmacology: The peptide can be used in the development of new therapeutic agents, particularly in targeting specific receptors or enzymes.
Industrial Applications: It may be utilized in the production of bioadhesives or as a component in biomaterials.
Mechanism of Action
The mechanism of action of H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets such as receptors, enzymes, or other proteins. This binding can modulate the activity of the target, leading to a biological response. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Peptides for Comparative Analysis
Mechanistic and Functional Comparisons
Receptor Interaction and Signaling
- Target Compound vs. SFLL: SFLL activates thrombin receptors via the SFLLR motif, stimulating phospholipase D and inositol phosphate pathways in mesangial cells . The target compound’s D-amino acid configuration may alter receptor binding kinetics. However, its stability might prolong signaling in vivo .
Target Compound vs. Leu-Enkephalin :
Leu-Enkephalin’s Tyr-Gly-Gly-Phe-Leu sequence targets opioid receptors. The target compound’s D-Phe and D-1Nal residues may sterically hinder opioid receptor binding but enhance lipophilicity for membrane penetration .
Antioxidant and Anti-Inflammatory Effects
- AKRA and Ala-Gln Dipeptide :
AKRA mitigates oxidative stress by upregulating Nrf2-driven antioxidant enzymes (SOD, CAT) and reducing MDA levels . Similarly, Ala-Gln enhances glutathione (GSH) synthesis and intestinal SOD activity in pigs . The target compound’s D-Gln and D-Lys residues may mimic these effects but with slower degradation due to D-configuration.
Enzyme Inhibition
- LKP (ACE Inhibitor): LKP’s Leu-Lys-Pro sequence binds ACE via hydrophobic interactions, altering its conformation . The target compound’s D-Arg and D-Lys could interfere with ACE’s catalytic site, though steric hindrance from D-amino acids might reduce potency compared to LKP.
Stability and Pharmacokinetics
- D-Amino Acids: The all-D configuration in the target compound likely extends its half-life compared to L-peptides like SFLL or Leu-Enkephalin, which are rapidly cleaved by proteases .
- 1Nal Residues : The aromatic 1Nal groups may enhance membrane permeability and binding to hydrophobic pockets in receptors or enzymes, similar to how Phe/Leu residues function in SFLL and enkephalins .
Biological Activity
H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH is a synthetic peptide composed of ten amino acids, notable for its unique sequence of D-amino acids. This configuration enhances its stability against enzymatic degradation, making it a promising candidate in various therapeutic applications. The following sections detail its biological activity, synthesis, and potential applications based on diverse research findings.
1. Synthesis and Properties
The synthesis of H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of D-amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
- Resin Loading : Attachment of the first D-amino acid (D-1Nal) to the resin.
- Deprotection and Coupling : Removal of protecting groups followed by coupling the next D-amino acid using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
- Repetition : These steps are repeated for each subsequent D-amino acid in the sequence.
This synthetic route results in a peptide that exhibits enhanced stability and resistance to proteolytic degradation compared to peptides composed solely of L-amino acids.
2.1 Pharmacological Interactions
H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH has been shown to interact with various biological targets, influencing their activity significantly. Some key findings include:
- Receptor Modulation : The compound effectively interacts with specific receptors, potentially modulating their activity. For instance, studies indicate that modifications in its structure can alter binding affinities with target proteins such as Etf-1, which is crucial for understanding molecular interactions.
- Therapeutic Applications : Its unique sequence allows it to be utilized in drug design, particularly for targeting protein-protein interactions. This capability highlights its potential in developing new therapeutic agents aimed at specific diseases.
2.2 Case Studies
Several studies have explored the biological activity of this compound:
- A study demonstrated that analogs of H-D-Lys-D-Leu-D-Phe exhibited significant antinociceptive effects, suggesting potential applications in pain management .
- Research involving D-amino acids has shown their presence in biological systems can influence various physiological functions, indicating that H-D-Lys-D-Leu-D-Phe could play a role in modulating these pathways .
3. Comparative Analysis with Similar Compounds
To illustrate the uniqueness of H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH, a comparative analysis with structurally similar compounds is provided below:
| Compound Name | Composition | Biological Activity | Stability |
|---|---|---|---|
| H-Tyr-d-Ala-Gly-Phe-NH-NH | Tyr, d-Ala, Gly, Phe | High affinity for MOR | Moderate |
| H-Lys-Phe-Asp-NH2 | Lys, Phe, Asp | Antinociceptive effects | Low |
| H-Lys-Pro-Ala | Lys, Pro, Ala | Weak receptor interaction | High |
This table highlights how variations in amino acid composition can lead to differing biological activities and stability profiles.
4. Research Implications
The findings regarding H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH suggest several implications for future research:
- Drug Development : The peptide's ability to resist enzymatic degradation makes it an attractive candidate for developing long-lasting therapeutic agents.
- Understanding Molecular Interactions : Its structural properties can serve as a model for studying protein-protein interactions and enzyme-substrate specificity.
Q & A
Q. How can the purity and structural integrity of H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH be validated during synthesis?
Methodological Answer: Use high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) to confirm sequence accuracy and detect impurities. Circular dichroism (CD) spectroscopy can assess secondary structure formation. Ensure batch-to-batch consistency by integrating nuclear magnetic resonance (NMR) for stereochemical validation of D-amino acids .
Q. What experimental frameworks are suitable for studying the peptide’s stability under physiological conditions?
Methodological Answer: Employ accelerated stability testing (e.g., thermal stress at 40°C, pH variations) with periodic sampling. Use size-exclusion chromatography (SEC) to monitor aggregation and dynamic light scattering (DLS) for particle size distribution. Cross-reference results with degradation kinetics models to predict shelf-life .
Q. How can researchers ensure ethical and reproducible experimental designs for in vitro assays with this peptide?
Methodological Answer: Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For example, use cell lines with validated receptor expression profiles relevant to the peptide’s hypothesized targets (e.g., GPCRs). Include positive/negative controls and blinded data analysis to minimize bias .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data on the peptide’s conformational dynamics?
Methodological Answer: Combine molecular dynamics (MD) simulations with experimental techniques like Förster resonance energy transfer (FRET) or cryo-electron microscopy (cryo-EM). Validate force field parameters using experimental NMR-derived distance restraints. Address discrepancies by iteratively refining simulation conditions (e.g., solvent models, temperature gradients) .
Q. How can the peptide’s interaction with lipid bilayers be quantitatively mapped to inform drug delivery mechanisms?
Methodological Answer: Use surface plasmon resonance (SPR) to measure binding kinetics with synthetic lipid membranes. Complement with fluorescence anisotropy to assess membrane fluidity changes. Apply thermodynamic models (e.g., Gibbs free energy calculations) to correlate structural motifs with membrane penetration efficiency .
Q. What advanced statistical methods are appropriate for analyzing dose-response heterogeneity in preclinical studies?
Methodological Answer: Implement mixed-effects models to account for variability across biological replicates. Use Bayesian hierarchical modeling to integrate prior knowledge (e.g., receptor binding affinities) with in vivo efficacy data. Sensitivity analysis can identify critical parameters driving response variability .
Theoretical and Methodological Considerations
Q. How should researchers align studies of this peptide with broader theoretical frameworks in peptide pharmacology?
Methodological Answer: Link experiments to established theories, such as the "message-address" concept for receptor selectivity. For example, hypothesize that the D-1Nal residues act as an "address" domain targeting specific receptor subtypes. Validate through competitive binding assays using truncated analogs .
Q. What interdisciplinary approaches enhance mechanistic understanding of the peptide’s intracellular signaling effects?
Methodological Answer: Integrate phosphoproteomics (LC-MS/MS) with live-cell imaging to track real-time signaling cascades. Use RNA-seq to identify downstream gene expression changes. Apply systems biology tools (e.g., pathway enrichment analysis) to contextualize multi-omics data within regulatory networks .
Data Validation and Reporting Standards
Q. How can researchers ensure data robustness when reporting conflicting results in peptide-receptor binding studies?
Methodological Answer: Adopt the STAR guidelines (Structured, Transparent, Accessible Reporting) for experimental details. Disclose all experimental variables (e.g., buffer composition, temperature). Use open-access repositories to share raw data (e.g., SPR sensorgrams, MD trajectories) for independent validation .
Q. What criteria define a statistically significant biological effect in dose-dependent studies with this peptide?
Methodological Answer: Predefine effect size thresholds (e.g., ≥50% receptor activation at 1 µM) and power analysis (α = 0.05, β = 0.2) to determine sample size. Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Report confidence intervals to quantify uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
